Tiropramide

Description

This compound is under investigation in clinical trial NCT01629212 (Comparison of the Efficacy and Safety of this compound and Octylonium in the Treatment of Irritable Bowel Syndrome).

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Properties

IUPAC Name |

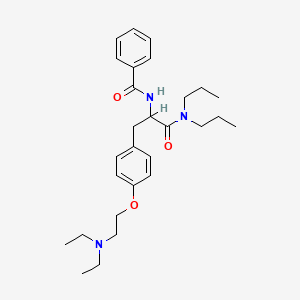

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBWMYOFXWMGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866514 | |

| Record name | (+/-)-Tiropramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-29-1 | |

| Record name | Tiropramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiropramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiropramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Tiropramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIROPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S0904CN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tiropramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Tiropramide in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiropramide is a tyrosine-derivative antispasmodic agent recognized for its musculotropic relaxant effects on various smooth muscles, particularly in the gastrointestinal, urinary, and female genital tracts.[1][2] Its primary mechanism of action is multifaceted, centering on the modulation of intracellular calcium (Ca²⁺) concentrations and cyclic adenosine monophosphate (cAMP) signaling pathways. This guide synthesizes the current understanding of this compound's molecular interactions, presenting key quantitative data and experimental methodologies to provide a comprehensive resource for researchers. The core mechanism involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cAMP, which in turn promotes Ca²⁺ sequestration into the sarcoplasmic reticulum. Additionally, this compound directly inhibits Ca²⁺ influx, further contributing to smooth muscle relaxation.

Core Mechanism of Action

This compound exerts its spasmolytic effects through a dual-pronged approach that distinguishes it as a direct-acting myotropic relaxant.[2][3] Unlike anticholinergic agents, its action is independent of the enteric nervous system, targeting the smooth muscle cells directly.[1] The two primary pathways are:

-

Enhancement of Intracellular cAMP Levels: this compound inhibits phosphodiesterase (PDE), the enzyme responsible for the catabolism of cAMP. This inhibition leads to an accumulation of intracellular cAMP.

-

Modulation of Intracellular Calcium (Ca²⁺) Homeostasis: The drug inhibits the influx of extracellular Ca²⁺ and enhances the binding and sequestration of Ca²⁺ into the sarcoplasmic reticulum, effectively lowering cytosolic Ca²⁺ levels.

These actions synergistically prevent the Ca²⁺-dependent activation of myosin light-chain kinase (MLCK), a critical step for the interaction of actin and myosin filaments required for muscle contraction.

Inhibition of Phosphodiesterase (PDE) and Elevation of cAMP

A key aspect of this compound's mechanism is its ability to increase cAMP concentrations within smooth muscle cells. This elevation is primarily attributed to the inhibition of PDE. The resulting increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and inactivates MLCK, promoting muscle relaxation. The effects of this compound are potentiated by theophylline, a known PDE inhibitor, further supporting this mechanism.

Direct Modulation of Calcium Signaling

This compound directly influences Ca²⁺ dynamics in smooth muscle cells. It has been shown to inhibit Ca²⁺ influx from the extracellular space. Furthermore, the elevated cAMP levels, resulting from PDE inhibition, stimulate the sarcoplasmic reticulum to increase its binding and uptake of cytosolic Ca²⁺. This sequestration prevents calcium from binding to calmodulin, a necessary step for the activation of MLCK and subsequent muscle contraction. Some studies also suggest that this compound can inhibit Ca²⁺ release from intracellular stores.

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding the pharmacological effects of this compound from various studies.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| IC50 (Ca²⁺-induced contraction) | 3.3 x 10⁻⁶ M | Rat isolated detrusor | Depolarized in Ca²⁺-free medium | |

| IC50 (K⁺-induced contraction) | 2.1 x 10⁻⁵ M | Not Specified | Pretreatment with this compound | |

| IC50 (Fluorescence - Intracellular Ca²⁺) | 2.6 x 10⁻⁵ M | Not Specified | K⁺-induced fluorescence | |

| Effective Concentration Range | 10⁻⁶ to 10⁻⁴ M | Various isolated smooth muscles | Relaxation of spontaneous or stimulated contractions |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound's dual mechanism of action in smooth muscle cells.

Caption: Workflow for isolated smooth muscle contraction assay.

Key Experimental Protocols

Isolated Smooth Muscle Contraction Assay

This methodology is fundamental for assessing the spasmolytic activity of compounds like this compound on smooth muscle tissue.

-

Tissue Preparation:

-

Adult female Sprague-Dawley rats are anesthetized.

-

The bladder body above the ureteral orifice is resected.

-

A smooth muscle strip, typically 1 x 0.5 cm, is prepared from the resected tissue.

-

-

Incubation and Equilibration:

-

The muscle strip is incubated in an organ bath containing Tyrode's solution, which is continuously aerated with 95% O₂ and 5% CO₂.

-

The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

-

Stimulation and Recording:

-

Contractions are induced using either electrical field stimulation (e.g., 1-32 Hz) or a chemical agonist like bethanechol or carbachol (e.g., 10⁻⁷ to 10⁻⁴ M).

-

The degree of muscle contraction is recorded using a physiograph connected to a force-displacement transducer.

-

-

Drug Application and Analysis:

-

After recording control contractions, the tissue is treated with varying concentrations of this compound.

-

Following a 30-minute incubation period with the drug, the stimulation protocol is repeated.

-

The inhibitory effect of this compound is quantified by comparing the amplitude of contractions before and after drug administration.

-

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic degradation of cyclic nucleotides.

-

Homogenate Preparation:

-

Smooth muscle tissue (e.g., from rabbit colon) is homogenized in a suitable buffer.

-

The homogenate is centrifuged to obtain a supernatant containing the PDE enzymes.

-

-

Enzymatic Reaction:

-

The reaction mixture is prepared containing the tissue homogenate, a known amount of cAMP (substrate), and this compound at various concentrations.

-

The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

-

Quantification:

-

The reaction is terminated, and the amount of remaining cAMP or the product of its degradation (5'-AMP) is quantified. This can be done using methods like radioimmunoassay (RIA) or chromatography.

-

The inhibitory activity of this compound is calculated by comparing the rate of cAMP degradation in the presence and absence of the drug.

-

Conclusion

This compound's efficacy as a smooth muscle relaxant is firmly rooted in its dual mechanism of action: the inhibition of phosphodiesterase leading to increased intracellular cAMP, and the direct inhibition of calcium influx and enhancement of its sequestration. This combined approach effectively uncouples the cellular machinery responsible for smooth muscle contraction. The quantitative data and experimental protocols provided herein offer a robust framework for further research and development of novel antispasmodic agents targeting these pathways. Future investigations could further elucidate the specific PDE isozymes targeted by this compound and explore its pharmacodynamic properties in greater detail.

References

- 1. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of this compound, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Tiropramide: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiropramide is a potent antispasmodic agent utilized in the management of painful smooth muscle spasms, particularly those affecting the gastrointestinal, biliary, and urogenital tracts.[1][2] Marketed under trade names such as "Gastrodyn" and "Musladin," this compound provides relief for conditions like irritable bowel syndrome (IBS) and biliary colic.[2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound exerts its spasmolytic effects through a multi-faceted mechanism primarily centered on the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) concentrations in smooth muscle cells.[3][4]

1. Inhibition of Phosphodiesterase (PDE): this compound inhibits the phosphodiesterase enzyme, which is responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP. While the PDE inhibitory activity of this compound is a key aspect of its mechanism, a specific IC50 value for direct PDE inhibition has not been definitively reported in the reviewed literature.

2. Modulation of Intracellular Calcium (Ca2+): this compound influences intracellular calcium dynamics, a critical factor in smooth muscle contraction. It has been shown to inhibit both Ca2+ uptake and release in the guinea pig urinary bladder. This modulation of calcium availability for the contractile apparatus contributes significantly to its relaxant effect.

The dual action of increasing cAMP and modulating intracellular calcium culminates in the relaxation of smooth muscle, thereby alleviating spasms and associated pain.

Signaling Pathway of this compound in Smooth Muscle Relaxation

The following diagram illustrates the proposed signaling pathway for this compound-induced smooth muscle relaxation.

References

A Technical Guide to the Synthesis of Tiropramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for tiropramide, an antispasmodic agent. The document outlines the key chemical transformations, identifies crucial intermediates, and presents quantitative data and experimental protocols based on publicly available literature.

This compound Synthesis: An Overview

The synthesis of this compound, systematically named DL-alpha-Benzamido-p-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide, is a multi-step process that typically commences with the amino acid L-tyrosine.[1][2] The pathway involves a series of reactions including benzoylation, amide formation, selective hydrolysis, and a final condensation step to yield the target molecule.[1][3]

Core Synthesis Pathway and Intermediates

The synthetic route can be broken down into four principal stages:

-

Acylation of L-Tyrosine: The synthesis begins with the benzoylation of L-tyrosine using benzoyl chloride. This reaction occurs in an alkaline aqueous solution, yielding O,N-dibenzoyl-L-tyrosine.[2]

-

Amide Formation: The resulting O,N-dibenzoyl-L-tyrosine is then converted to its corresponding amide by reacting it with di-n-propylamine. One patented method describes carrying out this step in toluene. This produces the intermediate N-benzoyl-L-tyrosyl di-n-propylamine.

-

Selective Hydrolysis: A selective hydrolysis is performed to remove the O-benzoyl group.

-

Condensation: The final step involves the condensation of N-benzoyl-D,L-tyrosyl-di-n-propylamide with 2-diethylaminoethyl chloride hydrochloride. This reaction is carried out in an inorganic alkaline aqueous solution with ethylenediamine tetraacetic acid (EDTA) acting as a catalyst to produce this compound hydrochloride. The free base form of this compound has a melting point of 65-67°C.

Quantitative Data

The following table summarizes key quantitative data for the initial step of this compound synthesis as described in a patented method.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time | Product | Yield | Purity |

| 1 | L-tyrosine (100g), Benzoyl chloride (100g) | Purified water (2000ml), Sodium carbonate (110g), Methanol (600ml), Concentrated hydrochloric acid (700g) | 10-25 | 1.5 hours + | O,N-2-benzoyl-L-tyrosine | 210g | 99% |

Experimental Protocols

The following are detailed experimental methodologies for the key stages in this compound synthesis.

Step 1: Synthesis of O,N-2-benzoyl-L-tyrosine

-

Add 2000 ml of purified water and 110 g of sodium carbonate to a 5000 ml four-necked reaction flask.

-

Control the temperature at 10°C and add 100 g of L-tyrosine.

-

Add 100 g of benzoyl chloride while maintaining the temperature at 25°C.

-

Stir the mixture for 30 minutes.

-

Add 600 ml of methanol dropwise and continue stirring for 1 hour.

-

Cool the reaction mixture to 5°C and add 700 g of concentrated hydrochloric acid dropwise.

-

Stir for an additional hour.

-

Centrifuge the resulting solid, wash with 300 ml of purified water.

-

Dry the solid in a vacuum at 80°C for 10 hours to obtain 210 g of O,N-2-benzoyl-L-tyrosine with a purity of 99%.

Step 2: Synthesis of N-benzoyl-L-tyrosyl di-n-propylamine

-

Add 1500 ml of toluene to a 3000 ml four-necked bottle.

-

Add 100 g of O,N-2-benzoyl-L-tyrosine and 120 g of dipropylamine.

-

Heat the mixture to reflux and separate the water for 10 hours.

-

Add a solution of 25 g of concentrated hydrochloric acid in 300 g of purified water.

-

Stir for 30 minutes, then separate and remove the aqueous layer.

-

Add 90 g of sodium chloride and 300 ml of purified water, stir for 30 minutes, and again remove the aqueous layer to obtain the toluene solution of N-benzoyl-L-tyrosyl di-n-propylamine.

Step 3: Synthesis of this compound Hydrochloride

-

To the toluene solution from the previous step, add an inorganic alkaline aqueous solution and ethylenediamine tetraacetic acid as a catalyst.

-

Add 2-diethylaminoethyl chloride hydrochloride.

-

The reaction yields this compound hydrochloride. Further details on the specific quantities and conditions for this step were not fully elucidated in the provided source. A similar, non-patented final step describes suspending 36.8 g of N-benzoyl-DL-tyrosil-di-n-propylamide in 350 cc of toluene, adding 5.4 g of sodium methylate and a toluenic solution of 2-diethylamino-ethyl-chloride, heating to 105°C for 12 hours, followed by extraction and crystallization to yield 39.2 g (84%) of this compound.

Synthesis Pathway Visualization

The following diagram illustrates the core synthesis pathway of this compound.

Caption: Synthesis Pathway of this compound from L-Tyrosine.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Tiropramide

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and related analytical methodologies for this compound, a smooth muscle antispasmodic agent.

Chemical Structure

This compound is a synthetic derivative of the amino acid tyrosine.[1] Its chemical structure is characterized by a central phenylalanine-like core, modified with several functional groups that are crucial for its pharmacological activity.

IUPAC Name: N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide[2][3]

Chemical Formula: C₂₈H₄₁N₃O₃[3]

Molecular Weight: 467.64 g/mol [3]

The structure features a benzamide group, a dipropylamide group, and a diethylaminoethoxy side chain attached to the phenyl ring.

Caption: Chemical structure of this compound with the chiral center marked (*).

Stereoisomerism

This compound possesses one chiral center at the alpha-carbon of the original tyrosine backbone, as indicated in the structure diagram. This gives rise to the possibility of two enantiomers, (R)-tiropramide and (S)-tiropramide.

-

Racemic Mixture: this compound is commercially available and typically used as a racemic mixture, containing equal amounts of both enantiomers.

-

Synthesis: The synthesis of this compound often starts from racemic (DL)-tyrosine, which naturally leads to the racemic final product. Syntheses commencing with a specific enantiomer, such as L-tyrosine, have also been described.

-

Biological Activity: Studies on the toxicity of the individual chiral forms of this compound have shown no significant difference compared to the racemic substance.

-

Enantioseparation: The separation of this compound enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.

| Property | Value | Source(s) |

| This compound (Free Base) | ||

| Molecular Formula | C₂₈H₄₁N₃O₃ | |

| Molecular Weight | 467.64 g/mol | |

| pKa (Strongest Basic) | 9.32 | |

| Water Solubility | 0.00583 mg/mL | |

| logP | 5.07 | |

| This compound Hydrochloride | ||

| Molecular Formula | C₂₈H₄₂ClN₃O₃ | |

| Molecular Weight | 504.11 g/mol | |

| Melting Point | 180 - 184 °C | |

| Appearance | White to almost white powder to crystal |

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound starting from tyrosine is outlined below.

Caption: Generalized synthetic workflow for this compound.

The synthesis involves the following key steps:

-

Benzoylation: Protection of the amino and hydroxyl groups of tyrosine using benzoyl chloride.

-

Amide Formation: Coupling of the protected tyrosine with dipropylamine to form the corresponding amide.

-

Selective Hydrolysis: Removal of the benzoyl group from the phenolic hydroxyl group.

-

Alkylation: Etherification of the phenolic hydroxyl group with 2-(diethylamino)ethyl chloride to yield this compound.

Bioanalytical Method for Quantification in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma has been reported.

Caption: Experimental workflow for the bioanalysis of this compound.

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, an internal standard (e.g., this compound-d5) is added.

-

Liquid-liquid extraction is performed using ethyl acetate.

-

The organic layer is separated and evaporated to dryness.

-

The residue is reconstituted in the mobile phase for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

Enantioseparation by HPLC

The enantiomers of this compound can be resolved by HPLC using a chiral stationary phase (CSP).

-

Column: A leucine-derived chiral stationary phase has been shown to provide good resolution.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with an additive like triethylamine (TEA), is used. The composition of the mobile phase can be optimized to improve separation.

Mechanism of Action

This compound acts as a smooth muscle relaxant. Its mechanism involves the inhibition of calcium influx into smooth muscle cells. This leads to a decrease in the intracellular calcium concentration, which in turn reduces the phosphorylation of myosin light chain, ultimately resulting in muscle relaxation.

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Tiropramide Hydrochloride: A Technical Deep-Dive into its Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiropramide hydrochloride is a smooth muscle relaxant with a multifaceted mode of action, primarily targeting the intricate signaling pathways that govern smooth muscle contraction. This technical guide synthesizes the current understanding of its molecular mechanisms, focusing on its influence on intracellular calcium homeostasis and cyclic adenosine monophosphate (cAMP) levels. Through a detailed examination of key experimental findings, this document elucidates the synergistic effects of calcium influx inhibition, phosphodiesterase (PDE) inhibition, and enhanced sarcoplasmic reticulum calcium sequestration, which collectively contribute to its spasmolytic properties. Quantitative data from pivotal studies are presented for comparative analysis, and detailed experimental protocols are outlined to facilitate further research. Visual representations of the signaling pathways and experimental workflows are provided to enhance comprehension of the complex interactions underlying this compound's therapeutic effects.

Core Mechanisms of Action: A Tripartite Approach to Smooth Muscle Relaxation

This compound hydrochloride exerts its spasmolytic effects through a combination of three primary mechanisms that ultimately lead to a decrease in the intracellular availability of calcium ions (Ca²⁺) and an increase in cAMP, both of which are critical for the relaxation of smooth muscle cells.

Inhibition of Calcium Influx

This compound has been demonstrated to directly inhibit the influx of extracellular calcium into smooth muscle cells. This action is crucial as the influx of Ca²⁺ is a primary trigger for the cascade of events leading to muscle contraction. By blocking calcium channels, this compound reduces the availability of Ca²⁺ to bind with calmodulin, a key step in the activation of myosin light chain kinase (MLCK) and subsequent muscle contraction.[1]

Inhibition of Phosphodiesterase (PDE) and Elevation of cAMP

A significant component of this compound's mechanism is its ability to inhibit phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP.[2] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates MLCK, further contributing to smooth muscle relaxation.[1] This effect is potentiated by the presence of other PDE inhibitors, such as theophylline.

Enhanced Sarcoplasmic Reticulum Calcium Sequestration

In addition to inhibiting Ca²⁺ influx and increasing cAMP, this compound promotes the binding of calcium ions to the sarcoplasmic reticulum, the primary intracellular calcium store in muscle cells. This enhanced sequestration of Ca²⁺ into the sarcoplasmic reticulum further reduces the cytosolic calcium concentration available for interaction with the contractile apparatus, thereby promoting a state of relaxation.

Quantitative Data on the Spasmolytic Effects of this compound

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in inhibiting smooth muscle contraction.

Table 1: Inhibitory Concentration (IC50) of this compound on Induced Smooth Muscle Contractions

| Tissue Preparation | Stimulant | IC50 (M) | Reference |

| Isolated Rat Detrusor | Ca²⁺ (3 mM) in Ca²⁺-free, depolarizing medium | 3.3 x 10⁻⁶ | |

| Isolated Rat Detrusor | K⁺ (60 mM) - sustained phase | 1.9 x 10⁻⁵ | |

| Isolated Rat Detrusor | Carbachol | 3.6 x 10⁻⁵ | |

| Isolated Rat Detrusor | K⁺ (60 mM) | 4.2 x 10⁻⁵ | |

| Isolated Rat Detrusor | Ba²⁺ (10 mM) | 5.8 x 10⁻⁵ | |

| Isolated Rat Detrusor | Electrical Stimulation | 2.9 x 10⁻⁵ |

Table 2: Effective Concentration Range of this compound on Various Isolated Smooth Muscle Preparations

| Tissue Preparation | Stimulus | Effective Concentration (M) | Reference |

| Guinea Pig Stomach | Electrical Stimulation | 5 x 10⁻⁶ - 6 x 10⁻⁵ | |

| Guinea Pig Ileum (longitudinal muscle) | Electrical Impulses, BaCl₂, Acetylcholine, Histamine, Serotonin, Substance P, CCK-8 | 5 x 10⁻⁶ - 6 x 10⁻⁵ | |

| Rabbit Jejunum | Spontaneous Contractions, Electrical Inhibition | 5 x 10⁻⁶ - 6 x 10⁻⁵ | |

| Rat Ascending Colon | Spontaneous Contractions, BaCl₂, Acetylcholine | 5 x 10⁻⁶ - 6 x 10⁻⁵ | |

| Guinea Pig Gall Bladder (circular muscle) | BaCl₂, Acetylcholine, Histamine, Cerulein | 5 x 10⁻⁶ - 6 x 10⁻⁵ | |

| Guinea Pig Pyel-ureter | Spontaneous Contractions | 5 x 10⁻⁶ - 6 x 10⁻⁵ | |

| Rat Uterus | Oxytocin, Serotonin, Acetylcholine, PGF₂α | 5 x 10⁻⁶ - 6 x 10⁻⁵ |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound's spasmolytic action.

Caption: Workflow for evaluating this compound's spasmolytic activity.

Detailed Methodologies for Key Experiments

The following protocols are based on methodologies described in the primary literature for investigating the mode of action of this compound and similar spasmolytic agents.

Isolated Smooth Muscle Contraction Assay

-

Objective: To determine the inhibitory effect of this compound on agonist-induced or electrically stimulated smooth muscle contraction.

-

Protocol:

-

Tissue Preparation: Euthanize a suitable animal model (e.g., Wistar rat) and dissect the target smooth muscle tissue (e.g., urinary bladder detrusor). Prepare longitudinal muscle strips of approximately 2 mm width and 10 mm length.

-

Mounting: Suspend the muscle strips in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Apply an initial resting tension of 1.0 g and allow the strips to equilibrate for at least 60 minutes, with solution changes every 20 minutes.

-

Contraction Induction: Induce sustained contractions using a specific agonist (e.g., 60 mM KCl or 10⁻⁵ M carbachol) or electrical field stimulation.

-

This compound Administration: Once a stable contraction plateau is achieved, add this compound hydrochloride in a cumulative concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻⁴ M).

-

Data Recording and Analysis: Record the isometric tension continuously. Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist. Calculate the IC50 value from the resulting concentration-response curve.

-

Phosphodiesterase (PDE) Activity Assay

-

Objective: To quantify the inhibitory effect of this compound on PDE activity.

-

Protocol:

-

Homogenate Preparation: Homogenize isolated smooth muscle tissue (e.g., rabbit colon) in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate at a low speed to remove cellular debris, and use the supernatant for the assay.

-

Assay Reaction: In a reaction tube, combine the tissue homogenate, a known concentration of cAMP (substrate), and varying concentrations of this compound hydrochloride.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by boiling or adding a stopping reagent.

-

Quantification of cAMP: Measure the amount of remaining cAMP using a suitable method, such as a competitive protein binding assay or an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration compared to a control without the inhibitor. Determine the IC50 value from the concentration-inhibition curve.

-

Intracellular cAMP Measurement Assay

-

Objective: To measure the effect of this compound on intracellular cAMP levels in smooth muscle tissue.

-

Protocol:

-

Tissue Incubation: Incubate isolated smooth muscle strips in an organ bath under physiological conditions as described in protocol 4.1.

-

Treatment: Treat the muscle strips with this compound hydrochloride at various concentrations for a specified duration. A control group without this compound should be included.

-

Tissue Freezing: Rapidly freeze the tissues in liquid nitrogen to stop all enzymatic activity.

-

cAMP Extraction: Homogenize the frozen tissue in an extraction buffer (e.g., trichloroacetic acid or ethanol) to precipitate proteins and extract cAMP.

-

cAMP Quantification: After centrifugation, measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

Data Normalization and Analysis: Normalize the cAMP levels to the tissue weight or protein content. Compare the cAMP levels in the this compound-treated groups to the control group to determine the effect of the drug.

-

Sarcoplasmic Reticulum Ca²⁺ Binding Assay

-

Objective: To assess the effect of this compound on Ca²⁺ binding to the sarcoplasmic reticulum.

-

Protocol:

-

Microsomal Fraction Preparation: Isolate the microsomal fraction, rich in sarcoplasmic reticulum vesicles, from smooth muscle tissue homogenates by differential centrifugation.

-

Binding Reaction: In a binding buffer containing ATP and Mg²⁺, incubate the microsomal fraction with a fixed concentration of radioactive ⁴⁵Ca²⁺ and varying concentrations of this compound hydrochloride.

-

Incubation and Separation: Incubate the mixture to allow for Ca²⁺ binding to the vesicles. Separate the vesicles from the unbound ⁴⁵Ca²⁺ by rapid filtration through a membrane filter.

-

Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter. This represents the amount of ⁴⁵Ca²⁺ bound to the sarcoplasmic reticulum.

-

Data Analysis: Compare the amount of bound ⁴⁵Ca²⁺ in the presence of different this compound concentrations to a control to determine the drug's effect on sarcoplasmic reticulum Ca²⁺ binding.

-

Conclusion

This compound hydrochloride's mode of action is a well-orchestrated interplay of multiple molecular events that converge to induce smooth muscle relaxation. Its ability to concurrently inhibit calcium influx, elevate intracellular cAMP levels through phosphodiesterase inhibition, and enhance calcium sequestration by the sarcoplasmic reticulum provides a robust and effective mechanism for its spasmolytic effects. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals, fostering a deeper understanding of this important therapeutic agent and providing a foundation for future investigations into its clinical applications and the development of novel spasmolytics. Further research to elucidate the specific phosphodiesterase isoforms inhibited by this compound and to obtain more precise quantitative data on its binding to calcium channels and the sarcoplasmic reticulum will further refine our understanding of its pharmacological profile.

References

Tiropramide's Role in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiropramide is a potent antispasmodic agent widely used in the management of smooth muscle spasms. Its therapeutic efficacy is attributed to a multifaceted mechanism of action that significantly involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) signaling pathways. This technical guide provides an in-depth exploration of the molecular interactions of this compound with key components of the cAMP cascade, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. The primary mechanism involves the inhibition of phosphodiesterase (PDE), leading to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which subsequently phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), culminating in smooth muscle relaxation. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the pharmacological properties of this compound.

Introduction

Smooth muscle contractility is a tightly regulated process, with dysregulation leading to various pathological conditions, including irritable bowel syndrome (IBS) and other gastrointestinal motility disorders. This compound has emerged as an effective therapeutic agent for these conditions due to its direct myotropic relaxant effects on smooth muscle cells.[1] A cornerstone of its mechanism is the elevation of intracellular cAMP, a critical second messenger in numerous cellular processes, including smooth muscle relaxation.[2][3][4] This guide elucidates the intricate role of this compound within the cAMP signaling cascade.

The cAMP Signaling Pathway and this compound's Point of Intervention

The canonical cAMP signaling pathway in smooth muscle cells begins with the activation of adenylyl cyclase, often triggered by G-protein coupled receptors (GPCRs), leading to the conversion of ATP to cAMP. The intracellular concentration of cAMP is meticulously controlled by the activity of phosphodiesterases (PDEs), which catalyze the hydrolysis of cAMP to AMP.[5]

This compound primarily exerts its influence by inhibiting PDE activity. This inhibition prevents the degradation of cAMP, leading to its accumulation within the smooth muscle cell. The elevated cAMP levels then activate Protein Kinase A (PKA). Activated PKA phosphorylates several downstream targets, most notably Myosin Light Chain Kinase (MLCK). Phosphorylation of MLCK by PKA reduces its affinity for the Ca2+-calmodulin complex, thereby inhibiting its ability to phosphorylate the myosin light chain. This reduction in myosin light chain phosphorylation prevents the interaction of myosin with actin, resulting in smooth muscle relaxation.

Some evidence also suggests that this compound may have a secondary, less pronounced effect on inhibiting calcium ion influx, contributing to its overall spasmolytic activity.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound on smooth muscle contraction and cAMP signaling. It is important to note that a direct IC50 value for this compound's inhibition of phosphodiesterase is not explicitly stated in the reviewed literature; however, it is reported to occur at concentrations approximately ten times higher than those required for its physiological effects.

| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |

| IC50 for Ca2+-induced Contraction | 3.3 x 10-6 M | Rat isolated detrusor | Depolarized in Ca2+-free medium | |

| IC50 for K+-induced Contraction | 1.9 x 10-5 M | Rat isolated detrusor | During sustained phase of K+ (60 mM)-contracture | |

| IC50 for K+-induced Contraction (Pretreatment) | 2.1 x 10-5 M | Rat isolated detrusor | Pretreatment with this compound | |

| Effective Relaxant Concentration | 10-6 to 10-4 M | Various isolated smooth muscles | Spontaneous and stimulated contractions | |

| cAMP Elevation | Significant increase at 10-5 M | Rat isolated detrusor | 1 minute after addition | |

| Phosphodiesterase Inhibition | ~10x concentration for relaxation and cAMP increase | Rabbit colon homogenates | In vitro assay |

Experimental Protocols

Isolated Smooth Muscle Contraction Assay

This protocol is a generalized procedure based on methodologies described for studying the effects of this compound on smooth muscle contractility.

Objective: To determine the effect of this compound on smooth muscle contraction induced by various agonists.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat detrusor)

-

Organ bath system with temperature control and aeration

-

Isometric force transducer and data acquisition system

-

Krebs-Henseleit solution (or other appropriate physiological salt solution)

-

Contractile agonists (e.g., carbachol, KCl, histamine)

-

This compound hydrochloride

-

95% O2 / 5% CO2 gas mixture

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue and place it in cold, oxygenated physiological salt solution. Prepare muscle strips of appropriate dimensions.

-

Mounting: Suspend the muscle strips in organ baths containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

-

Induction of Contraction: After equilibration, induce a stable contraction using a standard agonist concentration (e.g., 60 mM KCl or an EC50 concentration of carbachol).

-

This compound Administration: Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath. Record the relaxation response after each addition.

-

Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by the agonist. Plot the concentration-response curve for this compound and calculate the IC50 value.

Phosphodiesterase (PDE) Activity Assay

This is a representative protocol for measuring PDE activity, which can be adapted to assess the inhibitory effect of this compound.

Objective: To determine the inhibitory effect of this compound on PDE activity.

Materials:

-

Tissue homogenate (e.g., from rabbit colon smooth muscle) or purified PDE enzyme

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

cAMP (substrate)

-

[3H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

-

This compound hydrochloride

-

Theophylline (positive control)

Procedure:

-

Enzyme Preparation: Homogenize the tissue in an appropriate buffer and centrifuge to obtain a supernatant containing PDE activity.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, [3H]-cAMP, and either this compound at various concentrations, a known inhibitor (theophylline), or vehicle (control).

-

Initiation of Reaction: Add the enzyme preparation to the reaction mixture to start the reaction. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by boiling the samples.

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

-

Separation: Add an anion-exchange resin slurry to bind the unreacted [3H]-cAMP. Centrifuge to pellet the resin.

-

Quantification: Take an aliquot of the supernatant containing the [3H]-adenosine and add it to a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.

Intracellular cAMP Measurement

This protocol outlines a general method for quantifying intracellular cAMP levels in response to this compound treatment.

Objective: To measure the effect of this compound on intracellular cAMP accumulation.

Materials:

-

Isolated smooth muscle tissue or cultured smooth muscle cells

-

Physiological salt solution or cell culture medium

-

This compound hydrochloride

-

Phosphodiesterase inhibitor (e.g., IBMX, theophylline) - optional, to potentiate the effect

-

Lysis buffer

-

cAMP immunoassay kit (e.g., ELISA or TR-FRET based)

Procedure:

-

Cell/Tissue Treatment: Incubate the smooth muscle strips or cultured cells with this compound at various concentrations for a specific time period (e.g., 1-10 minutes). Include a vehicle control group.

-

Cell Lysis: Terminate the incubation and lyse the cells/tissues using the lysis buffer provided in the cAMP assay kit.

-

cAMP Quantification: Perform the cAMP measurement according to the manufacturer's instructions for the chosen immunoassay kit. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in the samples by interpolating from the standard curve. Express the results as pmol of cAMP per mg of protein or per number of cells.

Conclusion

This compound's role as a smooth muscle relaxant is intrinsically linked to its ability to modulate the cAMP signaling pathway. The primary mechanism of action is the inhibition of phosphodiesterase, leading to an accumulation of intracellular cAMP. This initiates a cascade of events culminating in the inhibition of myosin light chain phosphorylation and subsequent muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and utilize the therapeutic potential of this compound. Future research could focus on identifying the specific PDE isoforms targeted by this compound and further elucidating the interplay between its effects on cAMP signaling and calcium homeostasis.

References

- 1. This compound | 55837-29-1 | Benchchem [benchchem.com]

- 2. Pharmacological properties of this compound, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of this compound in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. bl831.als.lbl.gov [bl831.als.lbl.gov]

Tiropramide's Modulation of Intracellular Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiropramide is a smooth muscle relaxant with a multifaceted mechanism of action that converges on the regulation of intracellular calcium levels. This technical guide provides an in-depth analysis of this compound's effects on calcium signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The primary modes of action include the inhibition of calcium influx, modulation of intracellular calcium stores through the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway, and enhancement of calcium sequestration into the sarcoplasmic reticulum. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of smooth muscle relaxants.

Core Mechanisms of Action

This compound exerts its spasmolytic effects through a combination of direct and indirect actions on intracellular calcium homeostasis in smooth muscle cells.

-

Inhibition of Calcium Influx: this compound directly inhibits the influx of extracellular calcium into smooth muscle cells. This is a critical step in preventing the initiation of the contractile cascade, as the initial rise in cytosolic calcium is blunted.

-

Enhancement of cAMP Levels: this compound inhibits phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP.[1] The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA).[2]

-

Modulation of Sarcoplasmic Reticulum Function: The activated PKA phosphorylates downstream targets that lead to a decrease in cytosolic calcium. One key effect is the enhanced binding of calcium to the sarcoplasmic reticulum, effectively increasing its sequestration from the cytosol.[1]

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound on various parameters related to intracellular calcium levels.

Table 1: Inhibition of Smooth Muscle Contraction by this compound

| Parameter | Tissue/Cell Type | Agonist/Condition | This compound Concentration (M) | Effect (IC50) | Reference |

| Ca2+-induced Contraction | Isolated Rat Detrusor Muscle | 3 mM Ca2+ (in Ca2+-free, depolarized medium) | - | 3.3 x 10⁻⁶ | [3] |

| K+-induced Contracture (Contraction) | Isolated Rat Detrusor Muscle | 60 mM K+ | 1.9 x 10⁻⁵ | During sustained phase | [3] |

| K+-induced Contracture (Fluorescence) | Isolated Rat Detrusor Muscle | 60 mM K+ | 16.4 x 10⁻⁵ | During sustained phase | |

| K+-induced Contraction | Isolated Rat Detrusor Muscle | 60 mM K+ | 2.1 x 10⁻⁵ | Pretreatment | |

| K+-induced Fluorescence | Isolated Rat Detrusor Muscle | 60 mM K+ | 2.6 x 10⁻⁵ | Pretreatment |

Table 2: Effects of this compound on cAMP Levels and Phosphodiesterase Activity

| Parameter | Tissue/Cell Type | This compound Concentration | Observation | Reference |

| cAMP Levels | Rabbit Isolated Colon | Same dose range that produces smooth muscle relaxation | Increased cAMP concentrations | |

| cAMP Levels | Isolated Rat Detrusor Muscle | 10⁻⁵ M | Significantly increased tissue cAMP levels at 1 min | |

| Phosphodiesterase (PDE) Activity | Rabbit Colon Homogenates | ~10 times the concentration producing relaxation | Inhibited PDE activity |

Table 3: Effect of this compound on Sarcoplasmic Reticulum Calcium Binding

| Parameter | Preparation | This compound Concentration | Observation | Reference |

| Ca2+ Binding | Purified Microsomal Preparation (Sarcoplasmic Reticulum) from Rabbit Colon Smooth Muscle | Dose-dependent | Induced a dose-dependent increase in Ca2+ binding in the presence of ATP and Mg2+ |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Effect on Intracellular Calcium

The following diagram illustrates the primary signaling cascade initiated by this compound, leading to a reduction in intracellular calcium and subsequent smooth muscle relaxation.

Caption: this compound signaling cascade in smooth muscle cells.

Experimental Workflow for Measuring Intracellular Calcium

This diagram outlines a typical workflow for assessing the effect of this compound on intracellular calcium concentrations using a fluorescent indicator like Fura-2 AM.

Caption: Workflow for intracellular calcium imaging.

Detailed Experimental Protocols

Preparation of Isolated Smooth Muscle Tissue (Rabbit Colon)

This protocol is adapted from studies investigating the effects of this compound on rabbit colonic smooth muscle.

-

Animal Euthanasia and Tissue Dissection:

-

Humanely euthanize a rabbit according to institutional guidelines.

-

Open the abdominal cavity and carefully excise a segment of the distal colon.

-

Immediately place the tissue segment in cold, oxygenated Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

-

-

Muscle Strip Preparation:

-

Clean the colonic segment of mesenteric attachments and luminal contents by gentle flushing with Krebs-Ringer solution.

-

Cut the colon longitudinally along the mesenteric border to open it into a flat sheet.

-

Carefully dissect the mucosal and submucosal layers to isolate the circular and longitudinal muscle layers.

-

Cut muscle strips (approximately 10 mm long and 2 mm wide) parallel to the direction of the circular or longitudinal muscle fibers.

-

-

Organ Bath Mounting:

-

Suspend each muscle strip vertically in a temperature-controlled organ bath (37°C) containing oxygenated (95% O2, 5% CO2) Krebs-Ringer solution.

-

Attach one end of the strip to a fixed hook at the bottom of the bath and the other end to an isometric force transducer connected to a data acquisition system.

-

Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol is a generalized method based on studies measuring cytoplasmic free Ca2+ levels, such as the one performed on isolated rat detrusor muscle.

-

Cell Preparation and Dye Loading:

-

Isolate smooth muscle cells from the desired tissue (e.g., rat urinary bladder) using enzymatic digestion (e.g., collagenase and papain).

-

Resuspend the isolated cells in a physiological salt solution (PSS) buffered with HEPES.

-

Incubate the cells with 2-5 µM Fura-2 acetoxymethyl ester (Fura-2 AM) for 45-60 minutes at room temperature in the dark. Pluronic F-127 (0.02%) can be included to aid in dye dispersion.

-

-

Washing and De-esterification:

-

After loading, wash the cells twice with fresh PSS to remove extracellular Fura-2 AM.

-

Allow the cells to de-esterify the Fura-2 AM for at least 20-30 minutes at room temperature in the dark. This traps the active Fura-2 dye inside the cells.

-

-

Fluorescence Measurement:

-

Place a coverslip with the Fura-2-loaded cells onto the stage of an inverted microscope equipped for fluorescence imaging.

-

Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.

-

Record a stable baseline fluorescence ratio (F340/F380).

-

Add this compound at the desired concentration and record the change in the fluorescence ratio.

-

Subsequently, add a contractile agonist to stimulate a calcium response and continue recording.

-

-

Data Analysis and Calibration:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Calibration of the fluorescence signal to absolute [Ca²⁺]i values can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax) in the presence of saturating Ca2+ and the minimum fluorescence ratio (Rmin) after chelating Ca2+ with EGTA. The Grynkiewicz equation can then be used for calibration.

-

Phosphodiesterase (PDE) Activity Assay

This protocol describes a general method to assess the inhibitory effect of this compound on PDE activity in tissue homogenates.

-

Preparation of Tissue Homogenate:

-

Homogenize isolated smooth muscle tissue (e.g., rabbit colon) in a cold buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant, containing the cytosolic and membrane-associated enzymes, is used for the assay.

-

-

Assay Procedure:

-

The assay is typically performed in a reaction mixture containing a buffer, Mg2+, a known amount of cAMP, and the tissue homogenate.

-

To test the effect of this compound, pre-incubate the tissue homogenate with various concentrations of the drug.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction by boiling or adding a stop solution.

-

-

Separation and Quantification:

-

The product of the reaction, [³H]-5'-AMP, is separated from the unreacted [³H]-cAMP using techniques such as anion-exchange chromatography or thin-layer chromatography.

-

The amount of [³H]-5'-AMP formed is quantified by liquid scintillation counting.

-

The inhibitory effect of this compound is calculated by comparing the PDE activity in the presence and absence of the drug. The IC50 value can be determined from a dose-response curve.

-

Sarcoplasmic Reticulum (SR) Ca²⁺ Binding Assay

This protocol outlines a method to measure the effect of this compound on Ca²⁺ binding to isolated SR vesicles.

-

Preparation of SR Microsomes:

-

Prepare a microsomal fraction enriched in SR vesicles from smooth muscle tissue (e.g., rabbit colon) through differential centrifugation.

-

The final microsomal pellet is resuspended in a suitable buffer.

-

-

Ca²⁺ Binding Assay:

-

Incubate the SR vesicles in a reaction medium containing a buffer (e.g., MOPS or Tris-HCl), MgCl2, ATP, and varying concentrations of ⁴⁵CaCl₂.

-

Include different concentrations of this compound in the incubation mixture.

-

Initiate the binding reaction by adding the SR vesicles.

-

After incubation at 37°C, rapidly filter the mixture through a nitrocellulose filter to separate the vesicles from the free ⁴⁵Ca²⁺.

-

Wash the filters quickly with a cold wash buffer to remove non-specifically bound ⁴⁵Ca²⁺.

-

-

Quantification:

-

The radioactivity retained on the filters, representing the amount of ⁴⁵Ca²⁺ bound to the SR vesicles, is measured by liquid scintillation counting.

-

The dose-dependent effect of this compound on Ca²⁺ binding can then be determined.

-

Conclusion

This compound's efficacy as a smooth muscle relaxant is rooted in its ability to modulate intracellular calcium concentrations through multiple, synergistic mechanisms. By inhibiting calcium influx and promoting its sequestration via the cAMP-PKA pathway, this compound effectively reduces the availability of calcium for the contractile machinery. The quantitative data and detailed protocols provided in this guide offer a robust framework for further investigation into the nuanced pharmacological effects of this compound and the development of novel spasmolytic agents. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of the molecular interactions and experimental designs pertinent to this field of research.

References

An In-depth Technical Guide to the Identification and Characterization of Tiropramide Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiropramide, a derivative of tyrosine, is an antispasmodic agent utilized for the relief of smooth muscle spasms. The efficacy and safety of any pharmaceutical compound are intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of this compound is paramount for a comprehensive assessment of its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a detailed overview of the current knowledge on the identification and characterization of this compound metabolites, including experimental protocols, quantitative data, and a visualization of its metabolic pathways.

Identified Metabolites of this compound

This compound undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary metabolic pathways involved are N-dealkylation and hydroxylation. To date, several key metabolites have been identified in human urine and plasma.[1][2]

The identified metabolites of this compound include:

-

Hydroxythis compound

-

N-despropylthis compound

-

N-desethylthis compound (also known as CR 1098)[3]

-

N-desethyl-N-despropylthis compound

-

Metabolite CR 1034[4]

-

Metabolite CR 1166[4]

One study identified a total of eight metabolites in the urine of healthy volunteers who were administered this compound hydrochloride orally. Three of these were definitively identified through comparison with synthetic standards, while probable structures were proposed for the others based on their mass spectra. Another study in rats identified CR 1098 as the predominant metabolite after oral administration. The pharmacological activity of metabolites CR 1034, CR 1098, and CR 1166 has been shown to be less potent than the parent compound, this compound.

Quantitative Data

Quantitative data on this compound metabolites is limited in the available literature. However, pharmacokinetic studies of the parent drug provide some context for its metabolic clearance. The following table summarizes key pharmacokinetic parameters of this compound in human plasma, which indirectly reflect the extent of its metabolism.

| Parameter | Value | Reference |

| Linearity Range (LC-MS/MS) | 2.0 - 200 ng/mL | |

| Linearity Range (GC-MS) | 5 - 500 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | |

| Intra-day Precision (CV%) | 2.8 - 7.8% | |

| Inter-day Precision (CV%) | 6.7 - 8.9% | |

| Recovery | 50.2 - 53.1% |

Experimental Protocols

The identification and quantification of this compound and its metabolites are primarily achieved through chromatographic techniques coupled with mass spectrometry. Below are detailed methodologies for the key experiments.

Sample Preparation from Human Plasma

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

-

Sample Extraction: Metabolites can be extracted from urine using solid-phase extraction or liquid-liquid extraction.

-

Derivatization: Silylation is often required to increase the volatility of the metabolites for GC analysis.

-

Chromatographic Separation:

-

Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is employed to separate the metabolites based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Detection: A mass selective detector is used to acquire the mass spectra of the eluting compounds.

-

Identification: Metabolite structures are proposed based on the fragmentation patterns observed in the mass spectra and by comparison with reference standards when available.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

-

Chromatographic Separation:

-

Column: A reverse-phase C8 or C18 column (e.g., Luna C8).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.5) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Metabolic Pathways and Experimental Workflow

The biotransformation of this compound primarily involves Phase I reactions, specifically N-dealkylation of the propyl and ethyl groups and hydroxylation of the aromatic ring. These reactions are typically catalyzed by Cytochrome P450 (CYP) enzymes in the liver. The resulting metabolites are more polar than the parent drug, facilitating their excretion.

Below are diagrams illustrating the proposed metabolic pathway of this compound and a typical experimental workflow for its metabolite identification and characterization.

Caption: Proposed metabolic pathway of this compound.

Caption: Experimental workflow for this compound metabolite identification.

Conclusion

The identification and characterization of this compound metabolites are crucial for a complete understanding of its disposition and potential for drug-drug interactions. While several metabolites have been identified, further research is needed to fully elucidate the chemical structures of all metabolites, quantify their presence in biological fluids, and definitively identify the specific enzymes responsible for their formation. The experimental protocols and information presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this compound metabolism.

References

- 1. Quantitative analysis of this compound in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) Chromatographic separation of this compound hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR (2022) | 1 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

In Vivo Pharmacodynamics of Tiropramide: A Technical Guide for Researchers

An In-depth Examination of the Antispasmodic Agent in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of tiropramide, a smooth muscle relaxant, in various animal models. The information is compiled to assist researchers and professionals in drug development in understanding the preclinical profile of this compound. This document details the mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its spasmolytic effects primarily through a direct action on smooth muscle cells, independent of the autonomic nervous system. Its mechanism is multifaceted, involving the modulation of intracellular second messengers and calcium homeostasis. The key actions of this compound include:

-

Phosphodiesterase (PDE) Inhibition : this compound inhibits phosphodiesterase, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP.

-

Increased Cyclic AMP (cAMP) Levels : The elevation of cAMP activates Protein Kinase A (PKA).

-

Modulation of Calcium (Ca2+) Levels : PKA activation is believed to promote the sequestration of intracellular calcium into the sarcoplasmic reticulum and inhibit the influx of extracellular calcium. This reduction in free cytosolic Ca2+ levels prevents the activation of myosin light-chain kinase (MLCK), leading to smooth muscle relaxation.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade through which this compound induces smooth muscle relaxation.

Caption: Proposed signaling pathway of this compound in smooth muscle cells.

Quantitative Pharmacodynamic Data in Animal Models

The antispasmodic activity of this compound has been evaluated in a variety of in vivo animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound on Gastrointestinal Smooth Muscle

| Animal Model | Spasmogen/Condition | Route of Administration | Effective Dose Range | Observed Effect | Citation(s) |

| Mouse | Cholecystokinin octapeptide (CCK-8) or Morphine-induced delayed gastric emptying | i.p. or i.v. | 4 - 40 mg/kg | Inhibition of delayed gastric emptying | [1] |

| Mouse | Normal | Oral | 50 - 90 mg/kg | Inhibition of delayed gastric emptying | [1] |

| Mouse | Progression of intestinal contents | i.p. or i.v. | 4 - 40 mg/kg | Modulation of intestinal transit | [1] |

| Rabbit | Spontaneous motility of the colon (anesthetized) | i.p. or i.v. | 4 - 40 mg/kg | Inhibition of spontaneous contractions | [1] |

| Rat | Castor oil-induced diarrhea | i.p. or i.v. | 4 - 40 mg/kg | Antidiarrheal effect | [1] |

| Rat | Castor oil-induced diarrhea | Oral | 50 - 90 mg/kg | Antidiarrheal effect |

Table 2: In Vivo Efficacy of this compound on Biliary and Urinary Smooth Muscle

| Animal Model | Spasmogen/Condition | Route of Administration | Effective Dose Range/Specific Doses | Observed Effect | Citation(s) |

| Guinea Pig | Morphine-induced spasm of the Sphincter of Oddi | i.p. or i.v. | 4 - 40 mg/kg | Relaxation of the sphincter | |

| Rat | Rhythmic bladder contractions (anesthetized) | i.v. | 2 and 4 mg/kg | Abolished rhythmic contractions | |

| Rat | Volume-evoked micturition reflex | i.v. | 8 and 12 mg/kg | Dose-dependent prolongation of the time to micturition | |

| Dog | Rhythmic bladder contractions (decerebrate) | i.v. | Not specified | Transient and partial blockade of contractions |

Table 3: In Vitro Potency of this compound (for reference)

| Tissue Preparation | Spasmogen | Parameter | Value | Citation(s) |

| Isolated Rat Detrusor | Carbachol | IC50 | 3.6 x 10⁻⁵ M | |

| Isolated Rat Detrusor | K⁺ (60 mM) | IC50 | 4.2 x 10⁻⁵ M | |

| Isolated Rat Detrusor | Ba²⁺ (10 mM) | IC50 | 5.8 x 10⁻⁵ M | |

| Isolated Rat Detrusor | Electrical Stimulation | IC50 | 2.9 x 10⁻⁵ M |

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key in vivo studies of this compound.

Gastric Emptying in Mice

-

Objective : To assess the effect of this compound on gastric emptying delayed by spasmogenic agents.

-

Animals : Male mice.

-

Procedure :

-

Animals are fasted overnight with free access to water.

-

Delayed gastric emptying is induced by intraperitoneal (i.p.) injection of cholecystokinin octapeptide (CCK-8) or morphine.

-

This compound is administered either intraperitoneally (i.p.), intravenously (i.v.), or orally (p.o.) at various doses.

-

A non-nutrient, colored meal (e.g., containing phenol red) is administered orally.

-

After a set period, the animals are euthanized, and their stomachs are isolated.

-

The amount of the colored marker remaining in the stomach is quantified spectrophotometrically to determine the rate of gastric emptying.

-

-

Parameters Measured : Percentage of gastric emptying.

Spontaneous Colon Motility in Anesthetized Rabbits

-

Objective : To evaluate the inhibitory effect of this compound on spontaneous colonic movements.

-

Animals : Rabbits.

-

Procedure :

-

Animals are anesthetized.

-

A laparotomy is performed to expose the colon.

-

Motility transducers or electrodes are placed on the serosal surface of the colon to record mechanical and electrical activity.

-

After a stabilization period to record baseline motility, this compound is administered intravenously.

-

Colonic motility is recorded continuously.

-

-

Parameters Measured : Frequency and amplitude of colonic contractions.

Morphine-Induced Sphincter of Oddi Spasm in Guinea Pigs

-

Objective : To determine the relaxant effect of this compound on the sphincter of Oddi.

-

Animals : Guinea pigs.

-

Procedure :

-

Animals are anesthetized.

-

The common bile duct is cannulated for perfusion and pressure measurement.

-

Spasm of the sphincter of Oddi is induced by intravenous administration of morphine.

-

This compound is administered intravenously at different doses.

-

The changes in perfusion pressure, indicative of sphincter relaxation, are recorded.

-

-

Parameters Measured : Intrabiliary pressure.

Urinary Bladder Contractions in Anesthetized Rats

-

Objective : To assess the inhibitory effect of this compound on bladder motility.

-

Animals : Female Wistar rats.

-

Procedure :

-

Animals are anesthetized with urethane.

-

A catheter is inserted into the bladder via the urethra for saline infusion and pressure recording (cystometry).

-

Rhythmic bladder contractions are induced by continuous infusion of saline.

-

This compound is administered intravenously.

-

Intravesical pressure is continuously monitored.

-

-

Parameters Measured : Frequency and amplitude of rhythmic bladder contractions, time to volume-evoked micturition reflex.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the in vivo antispasmodic activity of a test compound like this compound.

Caption: A generalized experimental workflow for in vivo assessment of antispasmodic drugs.

Conclusion

The in vivo pharmacodynamic studies in various animal models demonstrate that this compound is an effective smooth muscle relaxant with a broad spectrum of activity on the gastrointestinal, biliary, and urinary tracts. Its primary mechanism of action involves the inhibition of phosphodiesterase and subsequent increase in intracellular cAMP levels, leading to a reduction in free cytosolic calcium and smooth muscle relaxation. The effective dose ranges established in these preclinical models provide a solid foundation for its clinical application in disorders characterized by smooth muscle spasms. Further research focusing on more detailed dose-response relationships in specific pathological models will continue to refine the understanding of this compound's therapeutic potential.

References

Early Clinical Evaluation of Tiropramide's Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical efficacy of tiropramide, a spasmolytic agent. The document synthesizes data from key clinical trials, details experimental methodologies, and illustrates the underlying pharmacological mechanisms.

Core Mechanism of Action

This compound exerts its spasmolytic effects on smooth muscle through a dual mechanism of action: modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and regulation of calcium ion (Ca2+) influx.[1][2][3][4]

cAMP-Mediated Pathway